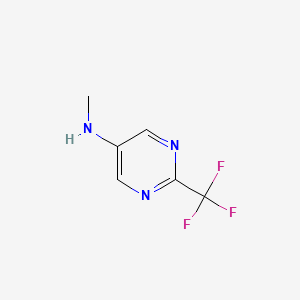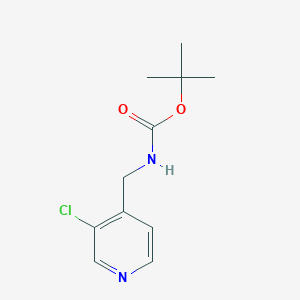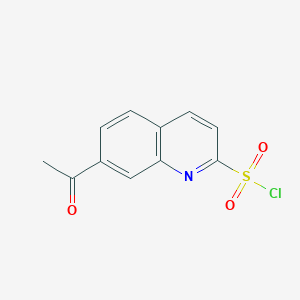
7-Acetylquinoline-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetylquinoline-2-sulfonyl chloride: is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetylquinoline-2-sulfonyl chloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of 7-acetylquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the quinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced catalytic systems and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetylquinoline-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions to form complex molecules with multiple functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various quinoline derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
7-Acetylquinoline-2-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 7-Acetylquinoline-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloroquinoline-2-sulfonyl chloride
- 7-Bromoquinoline-2-sulfonyl chloride
- 7-Methylquinoline-2-sulfonyl chloride
Uniqueness
7-Acetylquinoline-2-sulfonyl chloride is unique due to the presence of the acetyl group at the 7-position, which can influence its reactivity and interaction with biological targets
Propiedades
Fórmula molecular |
C11H8ClNO3S |
|---|---|
Peso molecular |
269.70 g/mol |
Nombre IUPAC |
7-acetylquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO3S/c1-7(14)9-3-2-8-4-5-11(17(12,15)16)13-10(8)6-9/h2-6H,1H3 |
Clave InChI |
PYEUOSXSOXBETO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C=CC(=N2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


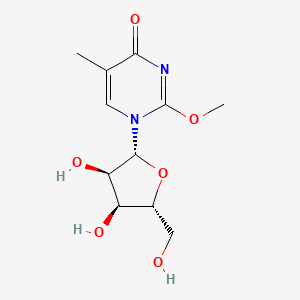
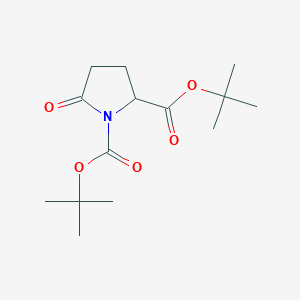

![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)
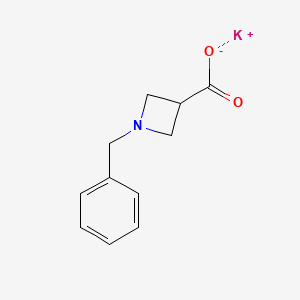
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

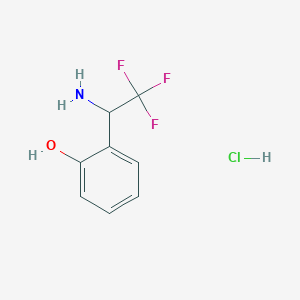
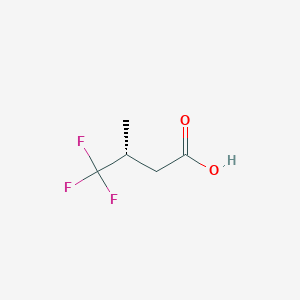
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
